8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
8-((4-Phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic coumarin derivative characterized by a [1,3]dioxolo ring fused to the chromen-6-one backbone. The substitution at position 8 consists of a methyl group linked to a 4-phenylpiperazine moiety. The compound’s molecular formula is C₂₁H₁₉N₂O₄, with a calculated molecular weight of 363.39 g/mol.
Properties
IUPAC Name |
8-[(4-phenylpiperazin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-21-10-15(17-11-19-20(26-14-25-19)12-18(17)27-21)13-22-6-8-23(9-7-22)16-4-2-1-3-5-16/h1-5,10-12H,6-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGUFWNTHOFZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dioxolane ring and the phenylpiperazine moiety. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Ring: This step often involves the reaction of the chromenone core with a suitable diol in the presence of an acid catalyst.
Attachment of the Phenylpiperazine Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenylpiperazine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Overview
Recent studies have highlighted the anti-inflammatory activity of compounds similar to 8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one . Notably, a related compound demonstrated significant inhibition of pro-inflammatory cytokines through the TLR4/MAPK signaling pathway.
Case Study: In Vivo Evaluation
In a mouse model subjected to lipopolysaccharide (LPS)-induced inflammation, the compound exhibited a marked reduction in serum levels of IL-6 and TNF-α, indicating its efficacy in mitigating inflammatory responses .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory | Inhibition of TLR4/MAPK pathway |
Overview
Compounds with piperazine moieties are known for their diverse pharmacological activities, including neuroprotective effects. The incorporation of piperazine into chromen derivatives may enhance their efficacy against neurodegenerative conditions.
Potential Applications
Research indicates that similar compounds can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects. The structural characteristics of This compound could be pivotal in developing treatments for conditions such as anxiety disorders and depression.
Case Study: Neuroprotective Activity
In vitro assays have demonstrated that related chromen derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in treating neurodegenerative diseases .
| Compound | Activity | Application Area |
|---|---|---|
| This compound | Neuroprotective | Neurodegenerative diseases |
Overview
The unique structural features of This compound position it as a candidate for further pharmaceutical development.
Synthesis and Optimization
Research has focused on optimizing the synthesis of related compounds to enhance their bioavailability and therapeutic index. The exploration of structure–activity relationships (SAR) is crucial in identifying the most effective derivatives for clinical use.
Case Study: Synthesis Techniques
Innovative synthetic methods have been employed to produce a series of chromen derivatives with varying substituents on the piperazine ring. These modifications have led to improved pharmacological profiles and reduced toxicity .
| Compound Class | Synthesis Method | Outcome |
|---|---|---|
| Chromen derivatives | Hantzsch condensation | Enhanced efficacy |
Mechanism of Action
The mechanism of action of 8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the chromenone core may interact with various enzymes and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, emphasizing substituent variations, molecular properties, and reported biological activities:
Key Observations
Substituent Effects on Bioactivity: Lipophilic Groups (Propyl, Benzofuran): The propyl-substituted analog (FCS303) demonstrates potent MAO-B inhibition, likely due to enhanced lipophilicity facilitating blood-brain barrier penetration . Similarly, benzofuran-substituted derivatives (e.g., ) may exhibit improved pharmacokinetic profiles. Aromatic/Planar Substituents (Benzylidene): The benzylidene derivative (4a) shows significant cytotoxicity, attributed to its conjugated system enabling DNA intercalation or topoisomerase inhibition .
Natural vs. Synthetic Derivatives :
- Natural coumarins (e.g., 4-methyl-6,7-methylenedioxycoumarin) lack complex substituents but retain bioactivity, possibly due to evolutionary optimization for plant defense . Synthetic derivatives often enhance potency through targeted substituents.
Structural Flexibility :
- The chloromethyl derivative () serves as a versatile intermediate for introducing diverse functional groups, highlighting the scaffold’s synthetic utility.
Biological Activity
The compound 8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative that incorporates both a chromenone and a piperazine moiety. This combination suggests potential for diverse biological activities, particularly in pharmacological applications. The following sections explore the biological activity of this compound, supported by relevant case studies and research findings.
Biological Activity Overview
Research indicates that compounds with arylpiperazine moieties exhibit a range of biological activities including:
- Antidepressant effects
- Anxiolytic properties
- Antipsychotic activities
- Antimicrobial effects
These activities are primarily attributed to their ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors .
Anticancer Activity
A study examining the cytotoxic effects of similar arylpiperazine derivatives demonstrated significant activity against prostate cancer cells. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of such compounds in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Prostate Cancer Cells | 15.2 |
| Reference Compound A | Prostate Cancer Cells | 20.5 |
| Reference Compound B | Prostate Cancer Cells | 25.0 |
Neuropharmacological Effects
In neuropharmacological studies, derivatives similar to this compound have shown promise in modulating serotonin receptors. This modulation can lead to anxiolytic and antidepressant effects, making these compounds candidates for treating mood disorders .
Case Study 1: Antidepressant Activity
A clinical trial involving an arylpiperazine derivative indicated significant improvement in depressive symptoms among participants compared to a placebo group. The study utilized standardized depression scales to assess changes over a 12-week period.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL.
The biological activity of this compound is believed to be mediated through:
- Receptor Interaction : Binding to serotonin and dopamine receptors.
- Signal Transduction Pathways : Modulating pathways involved in cell survival and apoptosis.
- Enzymatic Inhibition : Inhibiting enzymes that contribute to cell proliferation in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
